Product packaging for L-tert-leucine hydrochloride(Cat. No.:CAS No. 139163-43-2)

L-tert-leucine hydrochloride

Cat. No.: B3177225
CAS No.: 139163-43-2
M. Wt: 167.63 g/mol
InChI Key: OLMBOHVAVKHHTK-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acids in Contemporary Chemistry and Biology

Unnatural amino acids introduce novel chemical functionalities, steric constraints, and conformational biases that are not accessible with their natural counterparts. This expansion of the chemical repertoire allows researchers to fine-tune the properties of peptides and proteins, enhancing their stability, activity, and selectivity. rsc.orgguidechem.com In medicinal chemistry, the incorporation of unnatural amino acids can lead to peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation. jmb.or.krnih.gov Furthermore, they are instrumental in creating molecular probes to study complex biological processes like protein-protein interactions.

Role of L-tert-Leucine as a Chiral Non-Proteinogenic Amino Acid

L-tert-leucine stands out among unnatural amino acids due to its bulky and hydrophobic tert-butyl side chain. mdpi.com This unique feature imparts significant steric hindrance, which can be harnessed to control the stereochemical outcome of chemical reactions. lookchem.comtandfonline.com As a chiral, non-proteinogenic amino acid, it serves as a valuable building block for synthesizing complex chiral molecules and as a precursor for a wide range of chiral auxiliaries and ligands used in asymmetric catalysis. jmb.or.krlookchem.comsigmaaldrich.com Its ability to induce high levels of stereoselectivity makes it a sought-after component in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities. tandfonline.comchemicalbook.com

The hydrochloride form, L-tert-leucine hydrochloride, is a stable, crystalline solid that is soluble in water, making it a convenient and commonly used derivative in various synthetic applications. lookchem.comfishersci.at

Physicochemical Properties of this compound

Property Value
CAS Number 139163-43-2
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Appearance White crystalline powder
Melting Point >300°C
Solubility Soluble in water

Overview of Current Research Trajectories Involving this compound

The unique properties of this compound have positioned it at the forefront of several key research areas. Current research trajectories are heavily focused on its application in asymmetric synthesis, the development of novel peptidomimetics, and the creation of advanced catalytic systems.

Asymmetric Synthesis: A primary research focus is the use of L-tert-leucine and its derivatives as chiral auxiliaries and ligands to control the stereochemistry of chemical transformations. lookchem.comthieme-connect.com For instance, L-tert-leucine-derived oxazolidinones are widely employed to direct alkylation and acylation reactions with high diastereoselectivity. thieme-connect.com Recent studies have also demonstrated its use as a transient directing group in palladium-catalyzed asymmetric C-H activation, opening new avenues for the synthesis of axially chiral biaryls. mdpi.com

Peptide and Peptidomimetic Research: Researchers are actively incorporating L-tert-leucine into peptides to create peptidomimetics with enhanced biological activity and stability. guidechem.comnih.gov The bulky tert-butyl group can enforce specific backbone conformations, such as helices, which can be crucial for mimicking the structure and function of natural peptides. nih.gov This is particularly relevant in the design of enzyme inhibitors and other therapeutic agents.

Catalysis: The development of novel catalysts derived from L-tert-leucine is another vibrant area of research. Chiral ligands synthesized from L-tert-leucine are used in a variety of metal-catalyzed reactions, including kinetic resolutions of alcohols and asymmetric aldol (B89426) reactions. sigmaaldrich.comunibo.it Furthermore, L-tert-leucine itself can act as an organocatalyst in certain asymmetric transformations. researchgate.net

Biocatalytic Synthesis: The demand for enantiomerically pure L-tert-leucine has spurred significant research into efficient and sustainable biocatalytic production methods. Whole-cell biocatalysis using engineered enzymes like leucine (B10760876) dehydrogenase is a promising approach, offering high yields and enantiomeric purity. frontiersin.orgnih.govresearchgate.net

Examples of Biocatalytic Synthesis of L-tert-Leucine

Enzyme System Substrate Yield Enantiomeric Excess (ee) Reference
Leucine Dehydrogenase (LDH) & Formate (B1220265) Dehydrogenase (FDH) Trimethylpyruvic acid (TMP) 87.38% >99.99% frontiersin.org
Branched-Chain Aminotransferase (BCAT), Aspartate Aminotransferase (AspAT), & Pyruvate (B1213749) Decarboxylase (PDC) Trimethylpyruvate (TMP) - >99% jmb.or.kr
Leucine Dehydrogenase (LeuDH) from Bacillus cereus & Formate Dehydrogenase (FDH) from Candida boidinii α-keto acids High conversion >99% researchgate.net
Leucine Dehydrogenase (EsiLeuDH) & Formate Dehydrogenase (FDH) Trimethylpyruvic acid (TMP) 81% - nih.gov
Leucine Dehydrogenase (PbLeuDH) & Glucose Dehydrogenase (GDH) Trimethylpyruvic acid (TMP) 96.1% - mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B3177225 L-tert-leucine hydrochloride CAS No. 139163-43-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMBOHVAVKHHTK-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139163-43-2
Record name 3-Methyl-L-valine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KQU7N8W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Enantiopure L Tert Leucine Hydrochloride

Chemical Synthesis Approaches

The efficient production of L-tert-leucine hydrochloride has necessitated a move beyond classical synthetic routes to more sophisticated methods capable of precisely controlling the stereochemistry at the sterically hindered quaternary carbon.

Limitations of Traditional Chemical Pathways

Traditional chemical methods for producing L-tert-leucine have historically been plagued by significant drawbacks concerning stereoselectivity, yield, and environmental impact.

Environmental Impact: The classical Strecker reaction, a common method for amino acid synthesis, utilizes highly toxic reagents such as cyanide, which poses serious environmental and safety risks. fengchengroup.com Furthermore, many traditional approaches involve the use of protecting groups and harsh chemical reagents, which contribute to a complicated process and the generation of significant chemical waste, increasing the environmental burden. ejbiotechnology.infonih.gov The general approach of derivatizing racemic (DL)-tert-leucine and then resolving it has been described as uneconomical. google.com

Strategies for Enantioselective Chemical Synthesis

To address the shortcomings of traditional methods, research has focused on developing enantioselective strategies that can generate the desired L-isomer directly and with high purity.

Dynamic kinetic resolution (DKR) represents a highly efficient approach to asymmetric synthesis. princeton.edu This powerful technique combines the kinetic resolution of a racemic starting material with the simultaneous, in-situ racemization of the slower-reacting, undesired enantiomer. This concurrent racemization allows the entire racemic substrate to be converted into a single, desired enantiomer, thus enabling a theoretical yield of up to 100%. jmb.or.krprinceton.edu A notable application of this is the DKR of racemic tert-leucine derivatives. For instance, racemic oxazolone (B7731731) derivatives of tert-leucine can undergo DKR where a lipase (B570770) enzyme selectively catalyzes the ring-opening of the (S)-enantiomer, while the remaining (R)-enantiomer is rapidly interconverted back to the racemic mixture, leading to a high yield of the desired L-tert-leucine precursor. rsc.org

DKR ParameterDescriptionImplication for L-tert-leucine Synthesis
Theoretical Yield Up to 100%Overcomes the 50% yield limitation of classical resolution. princeton.edu
Mechanism Kinetic resolution combined with in-situ racemization of the undesired enantiomer.The entire starting racemic mixture is converted to the desired product. princeton.edu
Example Lipase-catalyzed ring-opening of tert-leucine oxazolone derivatives.Provides an enantiomerically pure precursor to L-tert-leucine with high enantiomeric excess. rsc.org

The Strecker synthesis is a foundational method for producing α-amino acids. fengchengroup.com The process typically involves reacting an aldehyde (in this case, pivaldehyde) with ammonia (B1221849) and a cyanide source (like hydrogen cyanide) to form an α-aminonitrile. This intermediate is then hydrolyzed to produce the final amino acid. While this method is effective for creating the basic structure of tert-leucine, it is not stereoselective and thus produces a racemic mixture. fengchengroup.comgoogle.com Consequently, a subsequent resolution step is mandatory to isolate the desired L-enantiomer from the D-enantiomer. The primary drawback of this approach is the toxicity associated with the cyanide reagents and the inherent inefficiency of producing a racemic product that must then be separated. fengchengroup.com

Derivatization and Resolution of Racemic Mixtures

Resolving a racemic mixture of tert-leucine by converting it into separable diastereomers remains a common and viable strategy.

A widely used resolution technique involves the formation of diastereomeric salts using a chiral resolving agent. For the resolution of (DL)-tert-leucine, dibenzoyl-D-tartaric acid has been shown to be a highly effective agent. google.com When racemic tert-leucine is treated with this chiral acid in a suitable solvent like water, two diastereomeric salts are formed: L-tert-leucine-dibenzoyl-D-tartrate and D-tert-leucine-dibenzoyl-D-tartrate. These salts have different physical properties, most importantly, different solubilities. google.com The L-tert-leucine-dibenzoyl-D-tartrate salt is less soluble and selectively precipitates from the solution. google.com This solid can then be isolated by filtration. Finally, treatment of the isolated salt with acid, such as hydrochloric acid, breaks the salt apart, regenerating the resolving agent and yielding the desired enantiomerically pure this compound. google.com

Enzymatic Hydrolysis of Amino Acid Esters or Amides

Enzymatic hydrolysis represents a refined method for the kinetic resolution of racemic mixtures of L-tert-leucine derivatives. This strategy leverages the high stereoselectivity of enzymes, such as proteases and amidases, to selectively hydrolyze one enantiomer from a racemic ester or amide, allowing for the separation of the unreacted enantiomer.

One prominent approach involves the hydrolysis of racemic N-acyl-tert-leucine esters. For instance, a protease from Bacillus licheniformis (commercially known as Alcalase®) has been used to catalyze the hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester. oup.comresearchgate.net In this process, the enzyme selectively acts on one enantiomer, and after approximately 50% conversion, the unreacted, optically pure ester can be isolated and subsequently saponified to yield the desired amino acid. oup.com Research has shown that the choice of the ester group significantly impacts the reaction rate. Among various esters tested (methyl, ethyl, octyl, chloroethyl, and trichloroethyl), the chloroethyl ester demonstrated the highest rate of hydrolysis, proving to be a more efficient substrate for this enzymatic resolution. oup.comtandfonline.com

Similarly, other enzymes have been employed for this purpose. Penicillin G acylase is capable of performing the kinetic resolution of N-phenylacetyl-DL-tert-leucine. bioline.org.br Amidase enzymes, such as one from hog kidney, have been used to resolve DL-tert-leucine amide, showcasing the versatility of this biocatalytic approach. google.com Furthermore, the enzymatic hydrolysis of oxazolone derivatives has been reported as a viable route to produce optically active L-tert-leucine. google.com

Table 1: Examples of Enzymatic Hydrolysis for tert-Leucine Synthesis
EnzymeSubstrateKey FindingReference
Protease (Alcalase®)(±)-N-acetyl-tert-leucine chloroethyl esterChloroethyl ester showed a 6-fold higher hydrolysis rate compared to the methyl ester, enabling efficient resolution. oup.com, tandfonline.com
Penicillin G AcylaseN-phenylacetyl-DL-tert-leucineDemonstrated effective kinetic resolution of the racemic N-phenylacetyl derivative. bioline.org.br
Hog Kidney AmidaseDL-tert-leucine amideSuccessfully used for the resolution of the racemic amide. google.com

Multi-step Chemical Transformations (e.g., from Methyl Glycinate (B8599266) Hydrochloride)

While biocatalysis offers elegant solutions, multi-step chemical synthesis remains a fundamental approach for producing L-tert-leucine. A notable example is the synthesis starting from methyl glycinate hydrochloride. This method utilizes the bislactim ether strategy for asymmetric synthesis.

Biocatalytic and Enzymatic Synthesis Paradigms

The limitations of classical chemical synthesis, such as harsh reaction conditions and the need for protecting groups, have driven a shift towards biocatalytic and enzymatic methods. These paradigms are now at the forefront of producing enantiopure this compound due to their efficiency, selectivity, and sustainability. strategicrevenueinsights.comresearchgate.net

Advantages of Biocatalysis for L-tert-Leucine Production

The use of enzymes or whole-cell catalysts for synthesizing L-tert-leucine offers significant advantages over traditional chemical routes. strategicrevenueinsights.comnih.gov

High Optical Purity: Enzymes exhibit exceptional stereoselectivity, often leading to products with an enantiomeric excess (e.e.) greater than 99%. This minimizes or eliminates the need for complex chiral resolution steps. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media under mild conditions of temperature and pH. This reduces energy consumption and prevents the degradation of sensitive molecules. nih.gov

High Conversion Rate: Modern biocatalytic processes, often enhanced by protein and process engineering, can achieve high conversion rates and space-time yields, making them economically viable on an industrial scale. nih.govnih.gov

Environmental Friendliness: By avoiding harsh chemicals, organic solvents, and extreme temperatures, biocatalysis significantly reduces environmental impact and waste generation, aligning with the principles of green chemistry. strategicrevenueinsights.comresearchgate.net

Key Enzyme Systems in L-tert-Leucine Biosynthesis

Two primary enzyme systems have been extensively developed for the asymmetric synthesis of L-tert-leucine: leucine (B10760876) dehydrogenases and branched-chain aminotransferases.

Leucine dehydrogenase (LeuDH) is an NAD(H)-dependent oxidoreductase that has become one of the most promising and widely used biocatalysts for L-tert-leucine production. mdpi.comfrontiersin.org It catalyzes the reversible reductive amination of the α-keto acid precursor, trimethylpyruvate (TMP), using an ammonium (B1175870) source to yield L-tert-leucine with high enantioselectivity. mdpi.comnih.gov

A critical aspect of this system is the regeneration of the expensive NADH cofactor. To address this, LeuDH is often co-expressed with a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), in a whole-cell catalyst system. nih.govmdpi.com The regeneration enzyme oxidizes a cheap co-substrate (like formate or glucose), which in turn reduces NAD+ back to NADH, allowing the primary reaction to proceed efficiently. nih.gov

Researchers have identified and engineered LeuDH enzymes from various microbial sources to enhance their efficacy. For example, a LeuDH from Pseudomonas balearica (PbLeuDH) showed excellent catalytic efficiency towards TMP. mdpi.com When co-expressed with a GDH in E. coli, this system achieved a high L-tert-leucine concentration of 35.8 g/L with a 96.1% yield. mdpi.com Through directed evolution, the LeuDH from Lysinibacillus sphaericus was engineered to more than double its specific activity, boosting productivity from 666 g/L/day to 1170 g/L/day. nih.gov

Table 2: Performance of Different Leucine Dehydrogenase (LeuDH) Systems
LeuDH SourceCofactor Regeneration EnzymeKey AchievementReference
Pseudomonas balearica (PbLeuDH)Glucose Dehydrogenase (GDH)Produced 35.8 g/L L-tert-leucine with 96.1% yield. mdpi.com
Lysinibacillus sphaericusNot specified (whole-cell)Productivity improved from 666 to 1170 g/L/day via directed evolution. nih.gov
Exiguobacterium sibiricum (EsiLeuDH)Formate Dehydrogenase (FDH)Achieved an L-tert-leucine concentration of 65.6 g/L. nih.gov
Bacillus cereusFormate Dehydrogenase (FDH)Whole-cell catalyst produced L-tert-leucine with >99% e.e. researchgate.net

Branched-chain aminotransferases (BCATs) offer an alternative enzymatic route for L-tert-leucine synthesis. These enzymes catalyze the transfer of an amino group from an amino donor, such as L-glutamate or L-ornithine, to the keto acid substrate, trimethylpyruvate. jmb.or.krbiorxiv.org

A significant challenge with the BCAT system is product inhibition. For example, when L-glutamate is the amino donor, the by-product α-ketoglutarate can severely inhibit the enzyme's activity. jmb.or.krnih.gov To overcome this limitation, scientists have developed coupled enzyme systems. In one such system, aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC) are used alongside BCAT. jmb.or.kr AspAT helps to recycle the inhibitory by-product, while PDC further shifts the reaction equilibrium towards product formation. This triple-enzyme system led to a 3.5-fold higher yield of L-tert-leucine compared to the BCAT reaction alone, achieving a concentration of 89.2 mM with an enantiomeric excess greater than 99%. jmb.or.kr

Another strategy involves coupling a BCAT from Pseudomonas sp. (PsBCAT) with an ornithine aminotransferase (OrnAT). biorxiv.org This dual-enzyme system was applied to the preparation of L-tert-leucine and achieved an 83% conversion, which was approximately 2.7 times higher than the yield from the single PsBCAT reaction. biorxiv.org

Table 3: Performance of Branched-Chain Aminotransferase (BCAT) Coupling Systems
Primary Enzyme (Source)Coupled Enzyme(s)Substrate/Amino DonorKey ResultReference
BCAT (E. coli)Aspartate Aminotransferase (AspAT), Pyruvate Decarboxylase (PDC)Trimethylpyruvate / L-GlutamateProduced 89.2 mM L-tert-leucine (>99% e.e.), a 3.5-fold yield increase. jmb.or.kr
PsBCAT (Pseudomonas sp.)Ornithine Aminotransferase (OrnAT)Trimethylpyruvate / L-Ornithine & L-GlutamateAchieved 83% conversion, a 2.7-fold higher yield than single enzyme. biorxiv.org
ω-Transaminase Systems

ω-Transaminases (ω-TAs) are a class of pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov This makes them valuable tools for the asymmetric synthesis of chiral amines and amino acids, including L-tert-leucine, from their corresponding keto acids. nih.govdiva-portal.org The use of ω-TAs in asymmetric amination is often preferred over kinetic resolution methods because it allows for a theoretical yield of 100%. nih.gov

A significant challenge in using ω-TAs for the synthesis of L-tert-leucine is the enzyme's often narrow substrate specificity, particularly towards bulky keto acids like trimethylpyruvic acid (TMP), the precursor to L-tert-leucine. nih.gov However, protein engineering and the selection of suitable amino donors can overcome these limitations. For instance, using isopropylamine (B41738) as an amino donor is advantageous because the byproduct, acetone, is typically less inhibitory to the enzyme. nih.gov Research has focused on engineering ω-TAs to improve their activity and selectivity for unnatural amino acids with bulky side chains. nih.gov While direct synthesis of L-tert-leucine using wild-type ω-TAs can be challenging, engineered variants have shown improved performance for other bulky amino acids like L-norvaline and L-norleucine, indicating the potential for developing specific ω-TAs for L-tert-leucine synthesis. nih.gov

Hydrolases and Acyltransferases

Hydrolases and acyltransferases have been employed in the production of L-tert-leucine, primarily through the kinetic resolution of racemic mixtures. mdpi.comchemicalbook.comresearchgate.net For example, penicillin G acylase from Kluyvera citrophila has been used for the kinetic resolution of N-phenylacetylated-D,L-tert-leucine. jmb.or.kr Similarly, lipases can be used to resolve racemic precursors of L-tert-leucine. jmb.or.krmdpi.com

However, these resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the racemic starting material is an unwanted enantiomer. jmb.or.krmdpi.com This drawback has led to a greater focus on asymmetric synthesis methods, which can theoretically achieve a 100% yield. jmb.or.kr While hydrolase- and acyltransferase-based methods were part of the earlier research into L-tert-leucine production, the field has largely moved towards more efficient asymmetric approaches. chemicalbook.comresearchgate.net

Coenzyme Regeneration Strategies

Many enzymatic syntheses, particularly those involving dehydrogenases, require the use of expensive nicotinamide (B372718) coenzymes like NADH and NADPH. mdpi.comfrontiersin.org To make these processes economically viable, efficient in-situ coenzyme regeneration systems are crucial.

The coupling of formate dehydrogenase (FDH) from organisms like Candida boidinii is a widely used and effective strategy for NADH regeneration. frontiersin.orgacs.orgscispace.com FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. scispace.com This system is highly advantageous because the reaction is essentially irreversible due to the release of gaseous CO2, which drives the reaction forward. frontiersin.org

This strategy has been successfully applied in the synthesis of L-tert-leucine. frontiersin.orgnih.govnih.gov In a typical setup, a leucine dehydrogenase (LeuDH) catalyzes the reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine, while FDH continuously regenerates the NADH consumed in the primary reaction. frontiersin.orgnih.gov This coupled system can be implemented using either isolated enzymes or, more commonly, within a whole-cell biocatalyst co-expressing both LeuDH and FDH. nih.govfrontiersin.org For example, a process using recombinant E. coli cells co-expressing LeuDH and FDH achieved a high conversion of TMP to L-tert-leucine. frontiersin.org In one study, 100 mM TMP was converted with a yield of 87.38% and an enantiomeric excess (e.e.) of over 99.99%. frontiersin.org Another report demonstrated the production of 65.6 g/L of L-tert-leucine from 0.8 M TMP using a coupled LeuDH/FDH system. nih.govnih.gov

Table 1: Performance of FDH-Coupled Systems for L-tert-Leucine Synthesis

Enzyme SystemSubstrate (TMP) ConcentrationProduct (L-tert-leucine) ConcentrationConversion/YieldReference
LeuDH/FDH (cell-free extracts)0.8 M65.6 g/L81% nih.gov
PfLeuDH/FDH (whole-cell)100 mM-87.38% frontiersin.org
EsLeuDH/FDH (two-enzyme coupled)0.5 M65.6 g/L- mdpi.com

Glucose dehydrogenase (GDH) is another effective enzyme for coenzyme regeneration and can reduce both NAD+ and NADP+. springernature.commdpi.com GDH catalyzes the oxidation of glucose to glucono-1,5-lactone, which then hydrolyzes to gluconic acid. mdpi.comresearchgate.net The use of glucose as a co-substrate is economically attractive due to its low cost and high availability. mdpi.com

The GDH system has been successfully coupled with LeuDH for the production of L-tert-leucine in whole-cell biocatalysis. mdpi.com For instance, a whole-cell biocatalyst co-expressing a leucine dehydrogenase from Pseudomonas balearica (PbLeuDH) and a glucose dehydrogenase (GDH) was used to produce L-tert-leucine from TMP. mdpi.com Using a fed-batch strategy, this system achieved a final L-tert-leucine concentration of 35.8 g/L (273 mM) with a high yield of 96.1%. mdpi.com In another study, a fusion enzyme combining GDH and LeuDH was constructed, which improved the cofactor regeneration rate and resulted in a twofold increase in the productivity and yield of L-tert-leucine. nih.gov This fusion enzyme system achieved a space-time yield of 2136 g/L/day. nih.gov

Table 2: Performance of GDH-Coupled Systems for L-tert-Leucine Synthesis

Enzyme SystemSubstrate (TMP) ConcentrationProduct (L-tert-leucine) ConcentrationYieldProductivityReference
PbLeuDH/BmGDH (whole-cell)Fed-batch35.8 g/L (273 mM)96.1%2.39 g/L/h mdpi.com
EsLeuDH/GDH (whole-cell)0.5 M--945 g/L/d mdpi.com
GDH-R3-LeuDH (fusion enzyme, whole-cell)500 mM--2136 g/L/d nih.gov

In systems utilizing aminotransferases for L-tert-leucine synthesis, product inhibition by the keto-acid byproduct can be a significant issue. jmb.or.krnih.gov For example, when using a branched-chain aminotransferase (BCAT) with L-glutamate as the amino donor for the conversion of trimethylpyruvate, the reaction is often inhibited by the co-product, α-ketoglutarate. jmb.or.krnih.gov

To overcome this inhibition and shift the reaction equilibrium towards product formation, a coupled enzyme system involving aspartate aminotransferase (AspAT) can be employed. jmb.or.krnih.gov AspAT can convert the inhibitory α-ketoglutarate back to L-glutamate by utilizing L-aspartate as an amino donor. jmb.or.kr This strategy has been demonstrated in the synthesis of L-tert-leucine, where a BCAT was coupled with AspAT. jmb.or.kr To further drive the reaction, pyruvate decarboxylase (PDC) can be added to the system to remove the pyruvate formed from L-aspartate. jmb.or.kr In a BCAT/AspAT/PDC coupled reaction, 89.2 mM of L-tert-leucine with an enantiomeric excess greater than 99% was synthesized from 100 mM of trimethylpyruvate. jmb.or.krnih.gov Glutamate dehydrogenase (GDH) can also be part of such coupled systems, where it regenerates L-glutamate from α-ketoglutarate and ammonia, often requiring NADPH. jmb.or.krnih.gov

Whole-Cell Biocatalysis for L-tert-Leucine Production

Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of coenzymes using the cell's own metabolic machinery. researchgate.netnih.gov This approach has been extensively and successfully applied to the production of L-tert-leucine. mdpi.comresearchgate.netnih.govfrontiersin.org

Recombinant Escherichia coli is commonly used as the host for co-expressing the necessary enzymes, typically a leucine dehydrogenase (LeuDH) for the primary synthesis reaction and a dehydrogenase like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) for coenzyme regeneration. mdpi.comresearchgate.netfrontiersin.org

Several studies have highlighted the effectiveness of this approach. For example:

An engineered E. coli co-expressing LeuDH and FDH was able to convert 100 mM of trimethylpyruvic acid (TMP) into L-tert-leucine with a yield of 87.38% and a space-time yield of 10.90 g/L/day. frontiersin.org

Another whole-cell system using a LeuDH from Pseudomonas balearica and a GDH achieved a production of 35.8 g/L of L-tert-leucine with a 96.1% yield. mdpi.com

A process developed by Degussa (now Evonik Industries) for the industrial-scale production of L-tert-leucine utilizes a whole-cell biocatalyst with LeuDH and FDH, which has been scaled up to the ton level. scispace.comnih.gov

The construction of a fusion enzyme of GDH and LeuDH in a whole-cell system significantly boosted productivity, reaching a space-time yield of 2136 g/L/day. nih.gov

These examples demonstrate that whole-cell biocatalysis is a robust and economically viable strategy for the large-scale industrial production of enantiopure L-tert-leucine. mdpi.comresearchgate.net

Optimization of Biocatalytic Reaction Conditions

pH and Temperature Effects on Enzyme Activity and Conversion

The activity and stability of leucine dehydrogenases are profoundly influenced by pH and temperature. For instance, a LeuDH from Pseudomonas balearica (PbLeuDH) demonstrated optimal activity for L-tert-leucine production at a pH of 8.5 and a temperature of 30°C in a whole-cell biocatalysis system. mdpi.com At this pH, a maximum L-tert-leucine titer of 87.15 mM was achieved. mdpi.com The enzyme's activity increased with pH from 7.5 to 8.5, but a sharp decrease was observed at pH values of 9.0 and above. mdpi.com Similarly, the optimal temperature was found to be 30°C, with temperatures above this leading to a rapid decrease in enzyme activity. mdpi.com

Different enzymes exhibit different optimal conditions. A novel cold-adapted LeuDH from Pseudoalteromonas sp. ANT178 (rPsLeuDH) showed the highest activity at 30°C and pH 9.0. mdpi.com This enzyme retained significant activity even at 0°C, highlighting its potential for low-temperature applications. mdpi.com In contrast, a thermostable LeuDH from Exiguobacterium sibiricum (EsiLeuDH) has a half-life of 14.7 hours at 50°C, indicating its suitability for processes requiring higher temperatures. nih.govfrontiersin.org The optimal pH for the reductive amination of TMP using EsiLeuDH was found to be 8.5. nih.gov

The stability of the enzyme across a range of pH and temperatures is also crucial for industrial applications. The PbLeuDH enzyme maintained over 84% of its activity after three hours of incubation between pH 7.0 and 11.0 and over 73% after ten hours between pH 7.0 and 10.0. mdpi.com However, its thermal stability was found to be weak, with a rapid decrease in activity observed at temperatures above 40°C. mdpi.com

Table 1: Optimal pH and Temperature for L-tert-Leucine Production by Various Leucine Dehydrogenases

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Pseudomonas balearica8.530 mdpi.com
Exiguobacterium sibiricum8.5Not specified for production nih.gov
Pseudoalteromonas sp. ANT1789.030 mdpi.com
Pseudomonas rubra DSM 684210.540 researchgate.net
Substrate Concentration and Inhibition Effects

Similarly, in the synthesis of L-tert-leucine using EsiLeuDH, it was observed that high concentrations of TMP inhibited the reaction, reducing the product yield. nih.gov This necessitates strategies to maintain a low concentration of the substrate throughout the reaction. nih.gov Besides substrate inhibition, product inhibition can also be a limiting factor in some biocatalytic systems. For example, in the synthesis of L-tert-leucine using a branched-chain aminotransferase (BCAT), the product 2-ketoglutarate was found to be a potent inhibitor. jmb.or.kr

Fed-Batch Feeding Strategies for Enhanced Yield

To circumvent the issue of substrate inhibition and improve the final product concentration, fed-batch strategies are commonly employed. This involves the intermittent or continuous feeding of the substrate into the reaction vessel, which helps to maintain a low but sufficient substrate concentration, thereby avoiding inhibition while sustaining a high reaction rate.

Using a fed-batch approach with recombinant E. coli co-expressing PbLeuDH and a cofactor-regenerating enzyme, a final L-tert-leucine concentration of 273 mM (35.8 g/L) was achieved with a 96.1% yield. mdpi.comresearchgate.net The process involved three additions of TMP over the course of the reaction. mdpi.com Another study utilizing EsiLeuDH also adopted a fed-batch strategy to overcome substrate inhibition. nih.govnih.gov By adding TMP in batches to keep its concentration below 40 mM, a total of 0.8 M of TMP was converted, resulting in an L-tert-leucine concentration of 65.6 g/L with an average conversion rate of 81% after 30 hours. nih.gov

Table 2: Comparison of Batch and Fed-Batch Strategies for L-tert-Leucine Synthesis

EnzymeStrategySubstrate Conc. (mM)Product Conc.Conversion Rate (%)Reference
PbLeuDHBatch200116.84 mM58.4 mdpi.com
PbLeuDHFed-batch286 (total)273 mM96.1 mdpi.comresearchgate.net
EsiLeuDHFed-batch800 (total)65.6 g/L81 nih.govnih.gov

Advances in Biocatalyst Discovery and Engineering

The discovery of novel enzymes with superior properties and the enhancement of existing enzymes through protein engineering are key drivers for the development of efficient biocatalytic processes.

Genome Mining for Novel Leucine Dehydrogenases

Genome mining has emerged as a powerful tool for discovering new enzymes with desired characteristics from a vast pool of genetic information. nih.govfrontiersin.org This approach involves searching sequence databases for genes that are homologous to known enzymes with the target activity. By targeting organisms from diverse environments, such as marine bacteria or thermophiles, it is possible to identify enzymes with unique properties like high salt tolerance or thermostability.

For example, a novel LeuDH gene (EsiLeuDH) was identified from Exiguobacterium sibiricum through a genome mining strategy. nih.govfrontiersin.orgnih.gov This enzyme exhibited high thermostability, which is a desirable trait for industrial biocatalysts. nih.govfrontiersin.org Similarly, four previously uncharacterized leucine dehydrogenases were discovered using genome mining, leading to the identification of an enzyme from Psychrobacillus flexus (PfLeuDH) with advantageous specific activity. frontiersin.org Another search led to the discovery of a new LeuDH from the marine bacterium Pseudomonas balearica (PbLeuDH), which showed excellent catalytic efficiency for TMP. mdpi.comresearchgate.net Structure-guided genome mining has also been used to identify a LeuDH from Labrenzia aggregata with exceptionally high substrate tolerance. researchgate.net

Directed Evolution for Improved Catalytic Efficiency and Thermostability

Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to improve the properties of enzymes. nih.gov This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with enhanced characteristics, such as improved catalytic efficiency, thermostability, or substrate specificity. nih.govasm.org

In one study, directed evolution was applied to the LeuDH from Lysinibacillus sphaericus to enhance its efficiency in synthesizing L-tert-leucine. nih.gov After two rounds of random mutagenesis and screening, a mutant enzyme (H6) was identified with a more than two-fold increase in specific activity towards TMP compared to the wild-type enzyme. nih.gov The catalytic efficiency (kcat/Km) of this mutant for both TMP and the cofactor NADH was enhanced by over five-fold. nih.gov This resulted in a significant improvement in the productivity of L-tert-leucine synthesis, from 666 g/L/day for the wild-type enzyme to 1170 g/L/day for the mutant. nih.gov

Directed evolution has also been successfully employed to improve the thermostability of enzymes used in cofactor regeneration systems, which are often coupled with L-tert-leucine production. For example, a phosphite (B83602) dehydrogenase (PTDH) used for NADH regeneration was engineered through directed evolution, resulting in a mutant with a half-life at 45°C that was over 7,000-fold greater than the parent enzyme. asm.orgasm.org

Protein Engineering and Domain Shuffling for Enhanced Cofactor Affinity and Catalytic Properties

The industrial application of enzymes like Leucine Dehydrogenase (LeuDH) and Phenylalanine Amine Dehydrogenase (F-AmDH) in the synthesis of L-tert-leucine is often hampered by their low affinity for the necessary cofactor, NADH, and suboptimal catalytic efficiency. nih.gov To overcome these limitations, protein engineering techniques, particularly domain shuffling and rational design, have been employed to create chimeric enzymes with superior properties. nih.govresearchgate.net

Domain shuffling involves combining functional domains from different parent enzymes to generate a new protein with desired characteristics. nih.gov One notable study developed a chimeric amine dehydrogenase, designated cFLF-AmDH, by fusing the substrate-binding domain of F-AmDH with the high-affinity cofactor-binding domain from leucine amine dehydrogenase (L-AmDH). nih.govresearchgate.net This strategic combination aimed to enhance the enzyme's interaction with the NADH cofactor. The resulting chimeric enzyme demonstrated significant improvements over the parent F-AmDH. nih.gov Molecular dynamics simulations further suggested that the engineered cFLF-AmDH possessed a more stable structure, which contributed to the improved cofactor affinity. nih.gov

Rational engineering has also been applied to LeuDH to improve its catalytic prowess for producing L-tert-leucine and other non-canonical amino acids. mdpi.com By analyzing the protein structure and aligning amino acid sequences of related dehydrogenases, researchers identified key residues within the substrate entrance tunnel. mdpi.com For instance, in LeuDH from Bacillus cereus (BcLeuDH), substituting the residue E116 with a valine was found to universally enhance the catalytic efficiency for various branched- and straight-chain amino acids. mdpi.com This specific mutation was also identified through high-throughput screening as being effective for improving L-tert-leucine synthesis. mdpi.com

The kinetic parameters detailed in the table below highlight the quantitative success of these engineering strategies.

Table 1: Comparison of Kinetic Parameters for Parent and Engineered Enzymes

Enzyme Engineering Strategy Km (NADH) Improvement Catalytic Efficiency (kcat/Km) Improvement Key Findings
cFLF-AmDH Domain Shuffling (F-AmDH substrate-binding domain + L-AmDH cofactor-binding domain) 2-fold improvement in affinity 4.4-fold increase Enhanced thermal stability and a broader substrate spectrum were also observed. nih.govresearchgate.net

| BcLeuDH Variant | Rational Design (E116V mutation) | Not specified | Universally improved for branched- and straight-chain amino acids | The mutation is located in the substrate entrance tunnel, enhancing substrate processing. mdpi.com |

These findings underscore the power of domain engineering and rational design as effective methods for creating enzymes with tailored catalytic properties, surmounting the inherent limitations of natural enzymes for industrial-scale synthesis of compounds like L-tert-leucine. nih.gov

Construction of Self-Assembly Coenzyme Regeneration Systems

The high cost of cofactors such as NADH is a significant barrier to the economic viability of large-scale enzymatic synthesis of L-tert-leucine. researchgate.netnih.gov To address this, sophisticated coenzyme regeneration systems are being developed. A leading-edge approach is the construction of self-assembling, multi-enzyme complexes that spatially co-localize the production enzyme and the cofactor regeneration enzyme, enhancing efficiency through substrate channeling and simplified purification. nih.govacs.org

To further streamline the process, Elastin-like Polypeptides (ELPs) have been incorporated into the fusion enzymes. acs.org This allows for a simple, non-chromatographic purification method based on inverse transition cycling. nih.gov The results demonstrate a marked increase in production efficiency with the assembled complex. nih.gov

Table 2: Comparison of L-tert-leucine (l-Tle) Conversion Rates

Enzyme System Description Relative Conversion Rate
Free LeuDH Leucine Dehydrogenase alone (no cofactor regeneration) 1x
Free LeuDH + FDH Mixture of free Leucine and Formate Dehydrogenases 20.2x
FR-LR Self-assembled LeuDH-FDH complex via SpyTag/SpyCatcher 32.3x

Data derived from a 2021 study demonstrating the efficiency of the self-assembled bifunctional complex. nih.gov

Another innovative approach is the design of a "self-sufficient hydride-shuttling cascade." rsc.org This system concurrently produces two valuable chemicals, L-tert-leucine and 7,12-dioxo-lithocholic acid, in a highly atom-economic process. rsc.org It integrates the oxidation of cholic acid with the reductive amination of trimethylpyruvic acid. The cofactor (NAD+/NADH) acts as a hydride shuttle, being oxidized in the L-tert-leucine synthesis step and regenerated in the cholic acid oxidation step. rsc.org This creates a closed-loop, self-sufficient system where the only consumable is the inexpensive ammonium, and the only by-product is water. rsc.org This whole-cell biocatalyst system operates without any external cofactor addition and achieves remarkable efficiency. rsc.org

Table 3: Performance of Self-Sufficient Hydride-Shuttling Cascade

Parameter Value Significance
Space-Time Yield 768 g L-1 d-1 High volumetric productivity. rsc.org

| Total Turnover Number (TTN) for NAD+ | 20,363 | Represents the highest cofactor recycling efficiency reported for bio-oxidation of cholic acid, highlighting process sustainability. rsc.org |

These advanced strategies, from self-assembling enzyme complexes to redox-neutral cascades, represent significant progress in developing cost-effective and sustainable biocatalytic processes for the industrial production of chiral compounds like L-tert-leucine. nih.govrsc.org

L Tert Leucine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis as a Chiral Inducer and Template

The primary utility of L-tert-leucine hydrochloride in asymmetric synthesis stems from its role as a chiral inducer and template. The large tert-butyl side chain exerts significant steric hindrance, which can effectively control the facial selectivity of reactions. nih.gov By incorporating L-tert-leucine into a reactant molecule, chemists can create a chiral environment that directs incoming reagents to attack from a specific direction, leading to the preferential formation of one enantiomer over the other. researchgate.net

As a chiral template, L-tert-leucine provides a rigid and predictable stereochemical framework. nih.gov This is particularly valuable in the synthesis of chiral auxiliaries, ligands, and catalysts where the inherent chirality of the amino acid is transferred to the new molecule, guiding the stereochemical outcome of subsequent transformations. Its significant hydrophobicity and steric bulk are effective in controlling the conformation of molecules, which is a critical factor in achieving high stereoselectivity. nih.gov This control makes L-tert-leucine a crucial intermediate for the synthesis of various chiral compounds, including pharmaceutical ingredients. researchgate.net

Design and Synthesis of Chiral Ligands Derived from L-tert-Leucine

The chirality and steric properties of L-tert-leucine make it an excellent starting material for the synthesis of a variety of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral catalytic complex that can mediate enantioselective reactions.

Chiral tridentate Schiff base ligands are readily synthesized from L-tert-leucine. The synthesis typically involves a two-step process. First, L-tert-leucine is reduced to the corresponding chiral amino alcohol, L-tert-leucinol. This is followed by a condensation reaction between the L-tert-leucinol and a substituted salicylaldehyde. tubitak.gov.trresearchgate.net This reaction forms an imine (Schiff base) linkage, and the resulting molecule acts as a tridentate ligand, coordinating to a metal center through the phenolic oxygen, the imine nitrogen, and the hydroxyl oxygen. tubitak.gov.trnih.gov The bulky tert-butyl group from the original amino acid is positioned to create a sterically hindered chiral pocket around the metal's active site. researchgate.net

These ligands, often coordinating with metals like copper(II), form stable complexes that are effective catalysts in various asymmetric reactions. tubitak.gov.trnih.gov The structure of the ligand can be fine-tuned by modifying the substituents on the salicylaldehyde ring, allowing for the optimization of catalytic activity and enantioselectivity.

Phosphinooxazoline (PHOX) ligands are a highly successful class of P,N-chelating ligands in asymmetric catalysis. wikipedia.org Their modular synthesis allows for systematic variation of both the chiral oxazoline part and the phosphine moiety. wikipedia.orgcaltech.edu L-tert-leucine is a key precursor for the synthesis of some of the most effective PHOX ligands, such as (S)-t-BuPHOX.

The synthesis begins with the reduction of L-tert-leucine to L-tert-leucinol. The amino alcohol is then reacted with a suitable ortho-substituted benzonitrile, which leads to the formation of the chiral oxazoline ring. The final step involves the introduction of the phosphine group, often a diphenylphosphine moiety, onto the aromatic ring ortho to the oxazoline. caltech.edunih.gov The stereogenic center, originating from L-tert-leucine, is located on the oxazoline ring and is in close proximity to the coordinating nitrogen atom, allowing for effective transfer of chiral information during the catalytic cycle. acs.org The steric bulk of the tert-butyl group is a critical factor in achieving high levels of enantiocontrol in reactions catalyzed by PHOX-metal complexes. nih.gov

In the formation of these polymers, L-tert-leucinate (the deprotonated form of L-tert-leucine) can coordinate to copper(II) ions. The amino acid acts as a chelating ligand through its amino nitrogen and carboxylate oxygen atoms. hhu.de To form an extended polymer network, additional bridging ligands, such as 4,4′-bipyridine, are often incorporated. hhu.denih.gov The resulting coordination polymer possesses chiral channels or cavities, making them potentially useful materials for enantioselective separation or heterogeneous asymmetric catalysis. hhu.de The structure and dimensionality of these polymers can be influenced by the specific amino acid, the metal ion, and the reaction conditions. uu.nluu.nl

Catalytic Applications in Asymmetric Reactions

Ligands derived from this compound have proven to be highly effective in a range of metal-catalyzed asymmetric reactions, demonstrating the successful transfer of chirality from the building block to the catalytic process.

The asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, producing valuable β-nitro alcohols. mdpi.comuwindsor.ca These products are precursors to important synthetic targets like β-amino alcohols. mdpi.com

Tridentate Schiff base ligands derived from L-tert-leucine have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions. tubitak.gov.trresearchgate.net In these catalytic systems, the chiral copper(II) complex, formed in situ from the ligand and a copper(II) salt like Cu(OAc)₂, activates the substrates and controls the stereochemical outcome. tubitak.gov.trmdpi.com The reaction between various aromatic aldehydes and nitromethane has been shown to proceed with moderate to good yields and enantioselectivities. The bulky tert-butyl group of the ligand is believed to play a crucial role in creating the chiral environment necessary for asymmetric induction. researchgate.net

The effectiveness of one such catalytic system is demonstrated in the following results:

EntryAldehyde (R)Yield (%) tubitak.gov.tree (%) tubitak.gov.tr
1Phenyl7264
24-Nitrophenyl7666
34-Chlorophenyl6858
44-Methylphenyl6555
52-Chlorophenyl5545
61-Naphthyl6460

Reaction conditions: Aldehyde, nitromethane, L-tert-leucine derived Schiff base ligand, Cu(OAc)₂, ethanol, room temperature.

Asymmetric Acetate Aldol (B89426) Reactions

L-tert-leucine serves as a crucial chiral precursor for the development of auxiliaries that facilitate highly stereoselective asymmetric acetate aldol reactions. These reactions are fundamental for the construction of carbon-carbon bonds and for establishing stereocenters, which are critical in the synthesis of polyketide natural products and other complex chiral molecules. The bulky tert-butyl group of L-tert-leucine provides a powerful steric directing group, enabling high levels of diastereoselection.

A notable application involves the use of a chiral N-acetylthiazolidinethione auxiliary derived from L-tert-leucine. This auxiliary has demonstrated high efficacy in acetate aldol reactions with a diverse range of aldehydes. The reaction proceeds through the formation of a boron enolate, which then reacts with the aldehyde. The facial selectivity of the reaction is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomer of the aldol product. Research has shown that this method consistently provides high levels of diastereoselection, often exceeding 95:5 for various aldehydes, including those with aromatic, linear alkyl, and α-branched substituents.

The general reaction scheme involves the N-acetylthiazolidinethione reacting with aldehydes in the presence of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, like diisopropylethylamine (i-Pr₂NEt). The resulting aldol adducts can be readily transformed into the corresponding β-hydroxy acids, esters, or ketones, making this methodology highly valuable in synthetic organic chemistry.

Table 1: Diastereoselective Acetate Aldol Reactions Using L-tert-Leucine Derived Auxiliary

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>95:585
2Isobutyraldehyde>95:588
3Cyclohexanecarboxaldehyde>95:581
4Crotonaldehyde>95:575
5p-Nitrobenzaldehyde>95:590

Data compiled from studies on N-acetylthiazolidinethione auxiliaries derived from L-tert-leucine.

Metal-Free Tandem Radical Cyclization Reactions

Recent advancements in synthetic methodology have highlighted the use of unprotected amino acids, including L-tert-leucine, as stable radical sources in metal-free tandem radical cyclization reactions. scispace.comrsc.org This approach represents a significant step towards more environmentally benign chemical processes by avoiding the use of heavy metal catalysts. L-tert-leucine can be used to generate alkyl radicals under oxidative conditions, which then participate in cyclization reactions to form complex heterocyclic structures. rsc.org

In a specific application, L-tert-leucine is used in the synthesis of 6-alkyl phenanthridines from 2-isocyanobiphenyls. scispace.com The reaction is typically initiated by a radical initiator, such as potassium persulfate (K₂S₂O₈), which promotes the decarboxylation of the amino acid to form a corresponding alkyl radical. This radical then adds to the isocyanide group of the 2-isocyanobiphenyl, initiating a tandem sequence involving an intramolecular cyclization to construct the phenanthridine core. scispace.com

This method is valued for its operational simplicity, broad substrate scope, and the use of readily available and inexpensive starting materials. scispace.com The reaction conditions are generally mild, and the protocol tolerates a variety of functional groups on the 2-isocyanobiphenyl substrate. scispace.com

Table 2: Synthesis of 6-Alkyl Phenanthridines using L-tert-leucine

Entry2-Isocyanobiphenyl SubstituentProductYield (%)
14'-Methyl6-(tert-Butyl)-4'-methyl-phenanthridine75
24'-Methoxy6-(tert-Butyl)-4'-methoxy-phenanthridine72
34'-Fluoro6-(tert-Butyl)-4'-fluoro-phenanthridine80
44'-Trifluoromethyl6-(tert-Butyl)-4'-trifluoromethyl-phenanthridine65
5Unsubstituted6-(tert-Butyl)-phenanthridine78

Reaction Conditions: 2-isocyanobiphenyl (0.2 mmol), L-tert-leucine (0.4 mmol), K₂S₂O₈ (0.8 mmol), K₂CO₃ (0.4 mmol) in solvent at 100°C. scispace.com

Four-Component Ugi Reactions

The four-component Ugi reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org L-tert-leucine, as a chiral amino acid, can be employed as the amine or carboxylic acid component (after suitable protection/derivatization), introducing a key stereocenter and a bulky side chain that can influence the stereochemical outcome and conformational properties of the resulting peptidomimetic product.

When used as the amine component, the primary amine of L-tert-leucine condenses with an aldehyde to form a chiral imine. Subsequent addition of the isocyanide and the carboxylic acid component leads to the final Ugi product. The bulky tert-butyl group of the L-tert-leucine residue plays a significant role in the steric environment of the product, which is a crucial feature in the design of enzyme inhibitors and other biologically active molecules where specific conformations are required for activity.

The U-4CR is highly convergent and atom-economical, making it a cornerstone of diversity-oriented synthesis for the creation of compound libraries for drug discovery. nih.gov The incorporation of L-tert-leucine into Ugi products provides a straightforward route to novel, sterically hindered peptide-like scaffolds with defined stereochemistry.

Role in the Synthesis of Complex Molecules and Natural Products

Due to its unique structural features, particularly its bulky tert-butyl group and defined stereochemistry, L-tert-leucine is a highly valuable chiral building block in the synthesis of a wide array of complex molecules and natural products. nmpharmtech.comchemicalbook.com It is frequently incorporated into the structure of pharmaceutical compounds to enhance metabolic stability or to enforce a specific molecular conformation necessary for biological activity. nmpharmtech.com

L-tert-leucine is a key intermediate in the enantioselective synthesis of several important classes of drugs, including:

Protease Inhibitors: The sterically demanding tert-butyl side chain is often used to mimic the hydrophobic side chains of natural amino acids like leucine (B10760876) or valine, while providing increased resistance to enzymatic degradation. This makes it a common component in HIV protease inhibitors and Hepatitis C virus (HCV) protease inhibitors.

Antiviral Compounds: Beyond protease inhibitors, it serves as a chiral starting material for various antiviral agents.

Oncology APIs: Its role extends to the synthesis of active pharmaceutical ingredients (APIs) for cancer treatment, where precise stereochemistry is often critical for targeting specific receptors or enzymes. nmpharmtech.com

The non-proteinogenic nature of L-tert-leucine means that peptides and other molecules containing this residue are less susceptible to cleavage by common proteases. This steric shielding is a deliberate design element used by medicinal chemists to improve the pharmacokinetic properties of drug candidates. As a chiral synthon, it provides a reliable way to introduce asymmetry into a molecule, which is fundamental for achieving enantiomerically pure final products. chemicalbook.com

Computational and Theoretical Studies on L Tert Leucine and Its Derivatives

Molecular Modeling and Conformational Analysis of Peptides Containing L-tert-Leucine

The sterically demanding tert-butyl group of L-tert-leucine (Tle) significantly influences the conformational preferences of peptides in which it is incorporated. Molecular modeling and various spectroscopic techniques are used to analyze these structures.

Terminally protected homopeptides of L-tert-leucine (from dimers to hexamers) and co-oligopeptides with other amino acids like α-aminoisobutyric acid or glycine (B1666218) have been synthesized and characterized. nih.gov The conformational analysis, performed using Fourier-transform infrared (FT-IR) absorption, Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray diffraction, reveals that L-tert-leucine is structurally versatile. nih.gov While it generally prefers extended or semi-extended conformations, it can also be accommodated within folded structures, particularly when influenced by helicogenic residues. nih.gov This conformational versatility makes L-tert-leucine a valuable building block for tailoring peptides with specific catalytic or pharmacological properties. nih.gov

Theoretical methods like PEPSEA have been employed to investigate the backbone conformation of peptides containing L-tert-leucine analogs. For example, studies on chemotactic peptides like formyl-Met-Leu-Phe-OMe show that replacing Leucine (B10760876) with a more constrained, disubstituted amino acid can induce a β-turn structure. researchgate.net

Table 1: Conformational Preferences of L-tert-Leucine Containing Peptides

Peptide TypePrimary Conformational PreferenceSecondary Conformational PreferenceInvestigative Techniques
Homopeptides (Dimer to Hexamer)Extended or Semi-extendedCan be accommodated in folded structuresFT-IR, NMR, CD, X-ray diffraction nih.gov
Co-oligopeptides (with Glycine or AIB)Structurally versatile; influenced by neighboring residuesCan adopt folded structures biased by helicogenic residuesFT-IR, NMR, CD, X-ray diffraction nih.gov
Chemotactic Peptide AnalogsTendency to form β-turn structures when constrained-Theoretical methods (PEPSEA) researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. It allows for the calculation of transition state geometries and energies, reaction enthalpies, and activation barriers, providing a detailed picture of the reaction pathway. researchgate.netscispace.com

In the context of reactions involving amino acids, DFT calculations can identify the most probable reactive sites and postulate the mechanism. scispace.com For instance, studies on the oxidation of amino acids have used DFT to compute the enthalpies of reaction and the free energies of activation (ΔG°) for proposed transition states. scispace.comneliti.com A large negative ΔG° value for a transition state suggests an exergonic and associative substitution reaction. scispace.com

DFT is also applied to understand cycloaddition reactions for synthesizing complex molecules. mdpi.com Calculations can explain the regio- and stereoselectivity of these reactions by analyzing global electrophilicity indexes, natural bond orbital (NBO) charges, and free-energy profiles. mdpi.com While specific DFT studies focused solely on L-tert-leucine hydrochloride's reaction mechanisms are not extensively detailed in the provided results, the principles are broadly applicable to its synthesis and reactions, such as the reductive amination of its precursor, trimethylpyruvic acid.

Table 2: Application of DFT in Studying Reaction Mechanisms

ApplicationCalculated ParametersInsights Gained
Transition State AnalysisGeometries, Energies, Transition State Barriers researchgate.netIdentification of rate-determining steps and reaction feasibility.
Thermodynamic AnalysisEnthalpies of formation (ΔHf°), Gibbs free energy (ΔG°), Entropy (ΔS°) scispace.comneliti.comDetermination of whether a reaction is exothermic/endothermic and spontaneous.
Electronic Structure AnalysisNet charges, Frontier orbital energies, Charge density maps researchgate.netscispace.comIdentification of reactive sites (nucleophilic/electrophilic centers) and electron transfer pathways.
Selectivity PredictionFree-energy profiles, Fukui functions mdpi.comExplanation for chemo-, regio-, and stereoselectivity in complex reactions.

Molecular Dynamics (MD) Simulations for Enzyme Structure-Function Relationships and Cofactor Affinity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the relationship between a protein's structure, its dynamics, and its function, which is often beyond the scope of static crystal structures. nih.gov

MD simulations have been instrumental in engineering enzymes for the efficient synthesis of L-tert-leucine. For example, simulations were used to explore the molecular insights into the improved thermostability of an isopropanol (B130326) dehydrogenase (IPADH) mutant, an enzyme used for cofactor regeneration in L-tert-leucine production. asm.org Similarly, MD simulations have been employed to rationalize how mutations in leucine dehydrogenase (LeuDH) can enhance cofactor (NADH) affinity and catalytic efficiency for L-tert-leucine synthesis. researchgate.net

In studies of transporter proteins, MD simulations of the leucine transporter (LeuT), a homolog for dopamine (B1211576) and monoamine transporters, have been used to sample different conformational states representative of the substrate transport cycle. nih.govnih.gov These simulations reveal how the presence of the leucine substrate and sodium ions affects the protein's dynamics, stabilizing specific conformations like the locked-occluded and open-inward states. nih.govnih.gov Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of protein backbones during simulations can pinpoint specific residues that are sensitive to substrate or ion binding. nih.gov

Table 3: Insights from MD Simulations on L-tert-Leucine Related Systems

SystemSimulation FocusKey FindingsReference
Leucine Dehydrogenase (LeuDH)Improving enzyme thermostability and efficiency for L-tert-leucine synthesis.MD simulations can help rationalize the effects of mutations on enzyme stability and function. researchgate.net
Isopropanol Dehydrogenase (IPADH)Understanding improved thermostability of mutants used for NADH regeneration.Provided molecular insights into how specific mutations stabilize the enzyme structure. asm.org
7β-Hydroxysteroid Dehydrogenase (7β-HSDH)Elucidating the structural mechanism for switching cofactor preference from NADPH to NADH.MD simulations helped explain how mutations altered cofactor binding and improved catalytic activity with NADH. acs.org
Leucine Transporter (LeuT)Sampling conformational states during the substrate transport cycle.Revealed novel protein conformations and showed that sodium ions are necessary to stabilize open-inward and occluded states. nih.govnih.gov

Investigation of Noncovalent Interactions in Catalytic Systems

Noncovalent interactions, such as hydrogen bonds, are fundamental to catalysis, influencing reaction rates and selectivity by stabilizing transition states and orienting substrates within an enzyme's active site. nih.govwikipedia.org The study of these weak interactions is crucial for designing effective catalysts. nih.gov

Hydrogen-bond catalysis is a form of organocatalysis that has been successfully applied to the synthesis of unnatural amino acids. wikipedia.org Catalysts derived from natural amino acids, including L-tert-leucine, have been developed for these reactions. wikipedia.org For example, thiourea-based catalysts can promote reactions by forming hydrogen bonds with the substrate, thereby stabilizing anionic intermediates and transition states. wikipedia.orgmdpi.com This bifunctional catalysis, where the catalyst activates both the nucleophile and the electrophile simultaneously, is a powerful strategy for inducing enantioselectivity. wikipedia.org

Computational methods are used to analyze these interactions in detail. For instance, Hirshfeld surface (HS) analysis can be employed to study the various non-covalent interactions present in the crystal lattice of metal complexes, helping to explain their molecular architecture and potential catalytic activity. rsc.org Understanding these interactions is key to moving beyond proof-of-principle and accelerating the discovery of efficient, site-selective catalysts for complex molecules. nih.gov

Prediction and Design of Novel L-tert-Leucine Derivatives

Computational methods are increasingly used not only to understand existing systems but also to predict the properties of and design novel molecules with desired functions. nih.gov Insights derived from MD simulations and other computational tools can directly guide the rational design of proteins and small molecules. nih.gov

For example, computational approaches have been developed for the structure-based design of repeat proteins, such as leucine-rich repeats (LRRs). nih.gov By combining sequence optimization and de novo design of capping structures, LRR proteins can be assembled into structures with a predefined geometry, potentially for use as engineered binding scaffolds. nih.gov

In the context of L-tert-leucine, these design principles can be applied to create novel derivatives. This could involve designing peptides with specific folds and stabilities by strategically placing L-tert-leucine residues. It could also involve the design of L-tert-leucine-derived chiral auxiliaries or ligands for asymmetric catalysis. sigmaaldrich.com Modern computational drug design, which utilizes advances in machine learning, neural networks, and network pharmacology, offers powerful tools for identifying molecular targets and designing novel derivatives with potential therapeutic applications. rjsocmed.com

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

While enzymatic methods are becoming predominant, research into novel chemical syntheses that are more environmentally friendly continues. nih.govchemicalbook.com The goal is to move away from traditional chemical methods that often involve harsh reaction conditions, tedious processes, and poor enantioselectivity. mdpi.comresearchgate.net Future pathways are being designed around the principles of green chemistry, aiming for high atom economy, mild reaction conditions, and the reduction of hazardous waste. nih.govmdpi.com This includes the exploration of catalytic systems that can operate in aqueous media and minimize the use of protecting groups. Research into asymmetric Strecker synthesis using thiourea-based catalysts for producing unnatural amino acids like tert-leucine represents a promising direction. wikipedia.org

Advanced Enzyme Discovery and Engineering for Industrial Scale-Up

The industrial production of L-tert-leucine is increasingly reliant on biocatalysis, primarily using enzymes like leucine (B10760876) dehydrogenase (LeuDH) and aminotransferases. researchgate.netresearchgate.net A significant area of future research lies in the discovery and engineering of more robust and efficient enzymes.

Enzyme Discovery: Genome mining is a powerful strategy for discovering novel enzymes with desirable properties from diverse microorganisms, including those from extreme environments (e.g., thermophiles, psychrophiles). nih.govfrontiersin.orgnih.gov For instance, a novel LeuDH from Exiguobacterium sibiricum (EsiLeuDH) was identified through genome mining and showed high thermostability. nih.gov Similarly, a new LeuDH from the marine bacterium Pseudomonas balearica (PbLeuDH) exhibited excellent catalytic efficiency towards the precursor trimethylpyruvate (TMP). mdpi.com

Enzyme Engineering: Directed evolution and semi-rational design are being used to enhance enzyme properties such as catalytic activity, substrate tolerance, and stability. nih.govresearchgate.net For example, a mutant of LeuDH from Lysinibacillus sphaericus achieved a productivity of 1170 g/L/day, a significant improvement over the wild-type's 666 g/L/day. researchgate.net A semi-rational design approach on EsiLeuDH resulted in a mutant with a 306% increase in specific activity and higher tolerance to the substrate TMP. nih.govconsensus.app These engineered enzymes are crucial for developing economically viable industrial-scale processes. aiche.org

Comparison of Wild-Type and Engineered Leucine Dehydrogenases (LeuDH)

EnzymeSource OrganismEngineering StrategyKey ImprovementReference
LsLeuDH Mutant H6Lysinibacillus sphaericusDirected EvolutionProductivity increased from 666 g/L/day to 1170 g/L/day. researchgate.net researchgate.net
EsiLeuDH-M3Exiguobacterium sibiricumSemi-Rational DesignSpecific activity increased by 306% (to 104.69 U·mg-1); enhanced tolerance to high TMP concentrations. nih.gov nih.gov

Exploration of New Catalytic Systems and Asymmetric Transformations

While leucine dehydrogenases are widely used, research is expanding to other enzyme classes and novel catalytic systems. researchgate.net Branched-chain aminotransferases (BCATs) are being explored for the asymmetric synthesis of L-tert-leucine from trimethylpyruvate, using L-glutamate as the amino donor. semanticscholar.orgkoreascience.krresearchgate.net A challenge with BCATs is product inhibition by α-ketoglutarate, which is being addressed by developing coupled enzyme systems to remove the inhibitory by-product. semanticscholar.orgkoreascience.krresearchgate.net

Beyond enzymes, hydrogen-bond catalysis using chiral thiourea (B124793) derivatives is an emerging area for the asymmetric synthesis of amino acids. wikipedia.org These small-molecule organocatalysts can facilitate reactions like the Strecker synthesis under mild conditions, offering an alternative to biocatalytic methods. wikipedia.org The development of these systems for L-tert-leucine production could provide new, flexible synthetic routes.

Integration of L-tert-Leucine into Novel Materials Science Applications

The unique steric and chiral properties of L-tert-leucine make it an attractive component for advanced materials. Its bulky tert-butyl side chain can impart specific conformational constraints and stereoselectivity. nih.govresearchgate.netresearchgate.net

Chiral Ligands and Auxiliaries: L-tert-leucine is a precursor for synthesizing chiral ligands, such as phosphinooxazoline (PHOX) ligands, which are used in asymmetric catalysis. sigmaaldrich.com

Coordination Polymers: It is used in the synthesis of chiral copper(II) polymers. These materials can act as catalysts for the kinetic resolution of secondary alcohols through acylation. sigmaaldrich.com

Organogelators: L-leucine derivatives have been shown to act as low molecular weight organogelators, capable of forming gels in various solvents. researchgate.net Research into L-tert-leucine-based derivatives could lead to new materials with applications in drug delivery and soft matter.

Synergistic Approaches Combining Chemical and Biocatalytic Methods

A frontier in chemical synthesis is the combination of different catalytic methods into one-pot synergistic processes. ucsb.edu Researchers are developing methods that merge synthetic photochemistry with biocatalysis to create non-canonical amino acids. ucsb.edunih.govchemrxiv.org In such a system, a photocatalyst absorbs light to generate a reactive radical species, which then interacts with an enzyme-bound intermediate to form the final product. ucsb.educhemrxiv.org This approach allows for novel bond formations that are not accessible through either method alone and can be highly stereoselective. ucsb.edu Applying this photobiocatalytic strategy to L-tert-leucine precursors could unlock new derivatization pathways.

Advanced Bioengineering for Enhanced Production and Derivatization

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is a key strategy for the overproduction of amino acids, including L-leucine. nih.govresearchgate.net This involves modifying metabolic pathways to channel more precursors towards the desired product and eliminating competing pathways. nih.govembopress.org

A powerful approach is the use of whole-cell biocatalysts, where one or more enzymes are overexpressed within a host organism like E. coli. researchgate.net This strategy is highly effective for L-tert-leucine synthesis, as it allows for the in-situ regeneration of expensive cofactors like NADH. nih.govresearchgate.net Typically, a leucine dehydrogenase is co-expressed with a cofactor-regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). researchgate.netresearchgate.netfrontiersin.orgnih.gov The whole-cell system eliminates the need to purify the enzymes and add external cofactors, significantly reducing production costs. researchgate.netfrontiersin.org Future research will focus on optimizing these microbial cell factories through systems metabolic engineering and synthetic biology tools to further enhance yields and productivity. embopress.orgmdpi.comyoutube.com

Whole-Cell Biocatalytic Systems for L-tert-Leucine Production

Enzyme SystemHost OrganismSubstrate (TMP) Conc.Product (L-Tle) Conc.Conversion/YieldReference
LeuDH (E. sibiricum) + GDH (B. megaterium)E. coli0.6 M-99% conversion, 80.1% yield researchgate.net
LeuDH (E. sibiricum) + FDHE. coli (Cell-free extracts)0.8 M (fed-batch)65.6 g/L81% conversion nih.gov
PbLeuDH (P. balearica) + GDHE. coli-35.8 g/L96.1% yield mdpi.com
PfLeuDH (Planifilum fimeticola) + FDHE. coli100 mM-87.38% yield nih.govnih.gov

Q & A

Q. What are the established synthetic pathways for L-tert-leucine hydrochloride, and how do experimental conditions influence yield and enantiomeric purity?

this compound is synthesized via enzymatic reductive amination of trimethylpyruvic acid using leucine dehydrogenase (LeuDH) coupled with glucose dehydrogenase (GDH) for cofactor regeneration. Key parameters include pH (optimized at 8.0–8.5), temperature (30–35°C), and substrate molar ratios. Deviations in these conditions can reduce yield (<80%) or enantiomeric excess (<99%) due to enzyme denaturation or competing side reactions . TLC analysis (hexane:EtOAc 2:1) and HPLC with chiral columns are critical for monitoring reaction progress and purity .

Q. How can researchers validate the purity of this compound, and what analytical methods are most reliable?

Purity assessment requires a combination of:

  • TLC : Spot comparison between the product and starting materials using UV visualization .
  • HPLC with UV/RI detection : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity (>99%) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify residual solvents (e.g., DMSO) or byproducts. A singlet at δ 1.20 ppm (9H, tert-butyl) confirms structural integrity .
  • Titration : Quantify hydrochloride content via acid-base titration with standardized NaOH, ensuring stoichiometric equivalence .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

  • Melting point : 245–250°C (decomposition), measured via differential scanning calorimetry (DSC).
  • Solubility : Highly soluble in water (>500 mg/mL at 25°C), sparingly soluble in ethanol.
  • Optical rotation : [α]D20=+15.5°[α]_D^{20} = +15.5° (c = 1 in H2_2O), verified using a polarimeter .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound to address low yield in scaled-up reactions?

Low yields in scale-ups often stem from inefficient cofactor regeneration or enzyme inhibition. Strategies include:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between pH, temperature, and enzyme/substrate ratios .
  • Immobilized enzymes : Encapsulate LeuDH/GDH in alginate beads to enhance stability and reusability .
  • In situ product removal : Integrate membrane filtration to mitigate product inhibition .

Q. How should contradictory spectroscopic data (e.g., NMR or IR) be resolved during structural elucidation?

Contradictions often arise from impurities or crystallographic anomalies. Mitigation steps:

  • Multi-technique validation : Cross-verify NMR data with X-ray crystallography or high-resolution mass spectrometry (HRMS).
  • Dynamic light scattering (DLS) : Detect amorphous vs. crystalline impurities affecting spectral clarity.
  • Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What methodologies are recommended for comparative analysis of this compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose samples to heat (60°C), humidity (75% RH), and UV light to assess hydrolytic/oxidative degradation.
  • Accelerated stability testing : Monitor impurity profiles via HPLC at 0, 3, 6, and 12 months under ICH Q1A guidelines.
  • Karl Fischer titration : Quantify water content to correlate with hygroscopic instability .

Methodological Considerations

  • Data reproducibility : Document experimental parameters (e.g., solvent lot numbers, equipment calibration) to ensure reproducibility .
  • Ethical sourcing : Use only peer-reviewed literature (avoiding commercial databases like ) for protocol design .
  • Critical analysis : Frame research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-tert-leucine hydrochloride
Reactant of Route 2
L-tert-leucine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.